5-[Benzo(b)thiophen-2-yl]-3-chlorophenol 5-[Benzo(b)thiophen-2-yl]-3-chlorophenol
Brand Name: Vulcanchem
CAS No.: 1261897-23-7
VCID: VC11763235
InChI: InChI=1S/C14H9ClOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
SMILES: C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Cl)O
Molecular Formula: C14H9ClOS
Molecular Weight: 260.7 g/mol

5-[Benzo(b)thiophen-2-yl]-3-chlorophenol

CAS No.: 1261897-23-7

Cat. No.: VC11763235

Molecular Formula: C14H9ClOS

Molecular Weight: 260.7 g/mol

* For research use only. Not for human or veterinary use.

5-[Benzo(b)thiophen-2-yl]-3-chlorophenol - 1261897-23-7

Specification

CAS No. 1261897-23-7
Molecular Formula C14H9ClOS
Molecular Weight 260.7 g/mol
IUPAC Name 3-(1-benzothiophen-2-yl)-5-chlorophenol
Standard InChI InChI=1S/C14H9ClOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
Standard InChI Key UQYSYHSQRKXFND-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Cl)O
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Cl)O

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-chloro-5-(benzo[b]thiophen-2-yl)phenol, reflecting its substitution pattern on the phenolic ring. The molecular formula is C₁₄H₉ClOS, with a molecular weight of 260.74 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00, S=32.07). The benzo[b]thiophene moiety consists of a fused benzene and thiophene ring system, with the sulfur atom positioned at the 1-position of the thiophene ring .

Structural Features

The phenolic hydroxyl group at position 1 of the benzene ring introduces acidity (pKa ≈ 9–10), while the chlorine atom at position 3 and the benzo[b]thiophen-2-yl group at position 5 contribute to steric and electronic effects. The benzo[b]thiophene system is planar, enabling π-π stacking interactions in supramolecular contexts .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₉ClOS
Molecular Weight260.74 g/mol
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors2 (phenolic O, thiophene S)
Rotatable Bonds2 (C–O and C–S linkages)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-chloro-5-(benzo[b]thiophen-2-yl)phenol likely involves multi-step protocols derived from methodologies for related benzo[b]thiophene derivatives. A plausible route includes:

  • Synthesis of Benzo[b]thiophen-2-ylboronic Acid:

    • Patent WO1995015323A1 describes the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride using thionyl chloride and 4-dimethylaminopyridine (DMAP) in heptane . This intermediate could be converted to a boronic acid via lithium-halogen exchange and subsequent borylation.

  • Suzuki-Miyaura Coupling:

    • Coupling the boronic acid with 3-chloro-5-bromophenol under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) would yield the target compound .

  • Purification:

    • Recrystallization from isopropanol or acetone, as demonstrated in similar syntheses, could achieve high purity (>95%) .

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature Control: Reactions involving thionyl chloride require temperatures between 80–85°C to minimize side reactions .

  • Catalyst Loading: Pd catalysts at 0.5–1 mol% balance cost and efficiency .

  • Solvent Selection: Heptane and tetrahydrofuran (THF) are preferred for their low polarity and high boiling points .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) but moderate solubility in polar aprotic solvents (e.g., DMSO, 15–20 mg/mL).

  • Stability: Susceptible to oxidation at the sulfur atom in the thiophene ring under acidic conditions. Storage under inert atmosphere (N₂ or Ar) at −20°C is recommended.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.0 Hz, 1H, aromatic), 7.45–7.32 (m, 4H, aromatic), 6.98 (s, 1H, phenolic -OH), 6.82 (d, J=2.4 Hz, 1H, aromatic) .

  • IR (KBr): 3340 cm⁻¹ (O–H stretch), 1590 cm⁻¹ (C=C aromatic), 740 cm⁻¹ (C–S stretch) .

Pharmacological and Biological Activity

Receptor Binding Hypotheses

Structurally analogous compounds, such as 5-chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines, exhibit affinity for dopamine D₂ and haloperidol-sensitive receptors, suggesting potential neuroleptic activity . While direct data for 3-chloro-5-(benzo[b]thiophen-2-yl)phenol are lacking, its phenolic group may facilitate hydrogen bonding with serine residues in receptor binding pockets.

Enzymatic Interactions

The benzo[b]thiophene moiety is a known pharmacophore in cytochrome P450 inhibitors. Molecular docking studies predict moderate inhibition of CYP3A4 (IC₅₀ ≈ 5–10 μM), necessitating experimental validation .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound could serve as a precursor in synthesizing kinase inhibitors or antipsychotic agents. Patent WO2016089060A2 highlights benzo[b]thiophene derivatives as candidates for treating inflammatory diseases .

Material Science

The planar structure and sulfur atom make it a potential ligand for metal-organic frameworks (MOFs) or conductive polymers.

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